molecular formula C14H12Br2O B13269090 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol

2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol

Cat. No.: B13269090
M. Wt: 356.05 g/mol
InChI Key: PLTGAIHLMULDMP-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C14H12Br2O It is a brominated derivative of biphenyl ethanol, characterized by the presence of two bromine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol typically involves the bromination of biphenyl ethanol derivatives. One common method includes the reaction of 4-bromobenzyl bromide with phenylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding biphenyl ethanol.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include biphenyl ketones, biphenyl amines, and biphenyl thiols, depending on the specific reaction and reagents used.

Scientific Research Applications

2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. These functional groups can participate in various chemical reactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-bromophenyl)ethanone: Similar structure but lacks the hydroxyl group.

    4-Bromoacetophenone: Contains a single bromine atom and a ketone group.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group instead of a second bromine atom.

Uniqueness

2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-bromo-1-[4-(4-bromophenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8,14,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGAIHLMULDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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